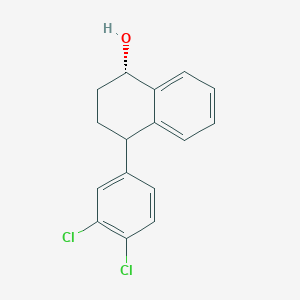![molecular formula C12H18N2O2 B13403696 2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
2-Amino-5-[butyl(methyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[butyl(methyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, along with butyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[butyl(methyl)amino]benzoic acid typically involves the introduction of the butyl and methyl groups onto the amino-substituted benzene ring. One common method is the alkylation of 2-amino-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of alkyl halides and a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Amino-5-[butyl(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro or halogen substituents on the aromatic ring.
科学的研究の応用
2-Amino-5-[butyl(methyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-5-[butyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the butyl and methyl substituents, resulting in different chemical and biological properties.
2-Amino-5-chlorobenzoic acid: Contains a chlorine substituent instead of butyl and methyl groups, leading to variations in reactivity and applications.
2-Amino-5-nitrobenzoic acid:
Uniqueness
2-Amino-5-[butyl(methyl)amino]benzoic acid is unique due to the presence of both butyl and methyl substituents on the amino-substituted benzene ring. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
2-amino-5-[butyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14(2)9-5-6-11(13)10(8-9)12(15)16/h5-6,8H,3-4,7,13H2,1-2H3,(H,15,16) |
InChIキー |
GCMKCGJFTUDLKC-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C1=CC(=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


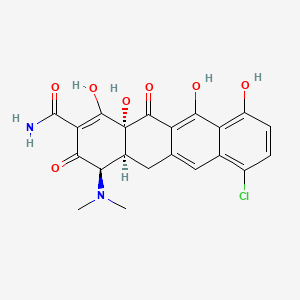
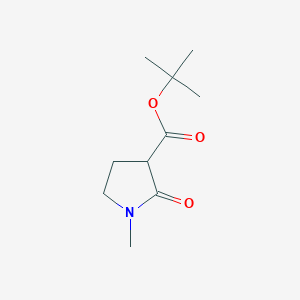
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
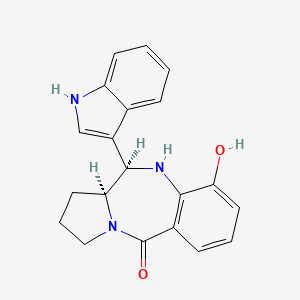
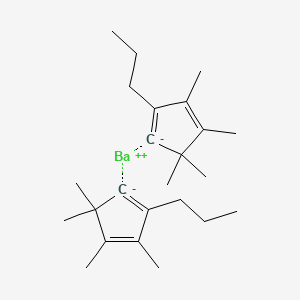
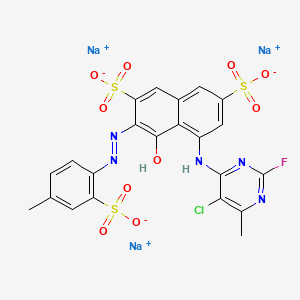
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
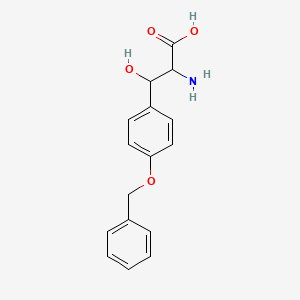
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
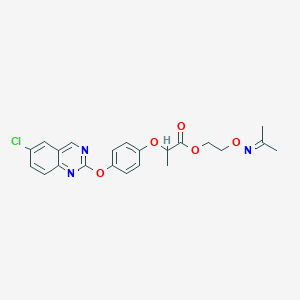
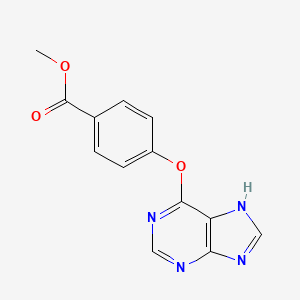
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
